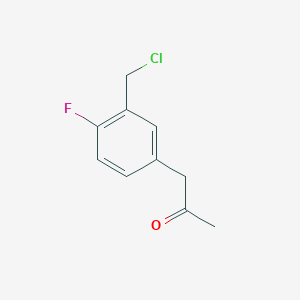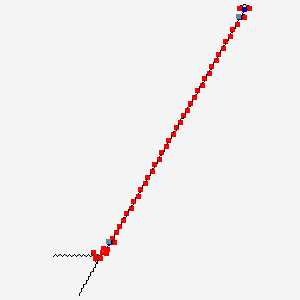
1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound features a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. Its unique structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ether, THF), low temperatures.
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone), room temperature.
Major Products:
Substitution: 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-one.
Reduction: 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-ol.
Oxidation: 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes.
Comparación Con Compuestos Similares
- 1-Chloro-1-(4-methoxyphenyl)propan-2-one
- 1-Fluoro-1-(2-methoxyphenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one
Comparison: 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of electronic and steric effects, making it a valuable intermediate in organic synthesis and a promising candidate for various research applications.
Propiedades
Fórmula molecular |
C10H10ClFO2 |
|---|---|
Peso molecular |
216.63 g/mol |
Nombre IUPAC |
1-chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClFO2/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,1-2H3 |
Clave InChI |
OIIWLLZQDASRAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)OC)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


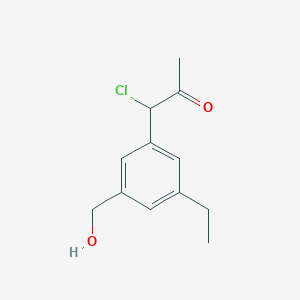
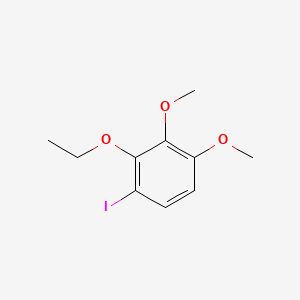

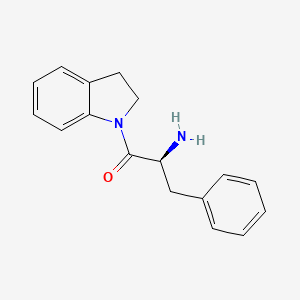
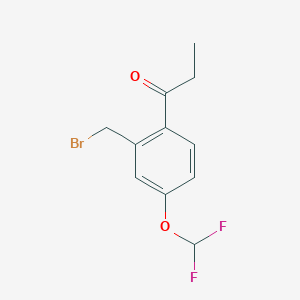
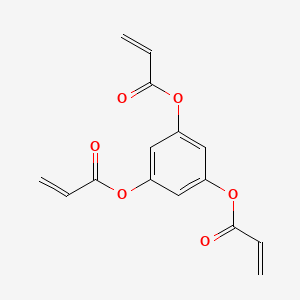


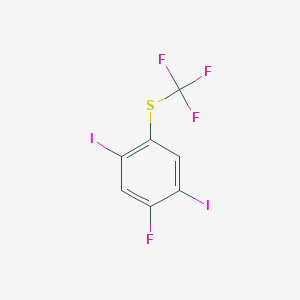
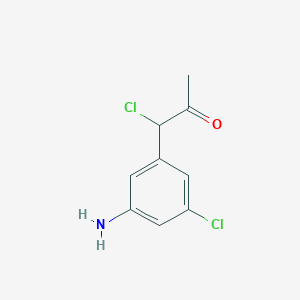
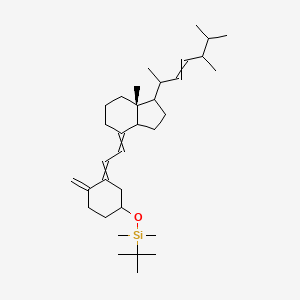
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
